molecular formula C15H17N3O4S2 B2536240 methyl 3-(N-(1-(pyridin-2-yl)pyrrolidin-3-yl)sulfamoyl)thiophene-2-carboxylate CAS No. 1798524-55-6

methyl 3-(N-(1-(pyridin-2-yl)pyrrolidin-3-yl)sulfamoyl)thiophene-2-carboxylate

Cat. No. B2536240
CAS RN: 1798524-55-6
M. Wt: 367.44
InChI Key: QOJITDMRWDUYIC-UHFFFAOYSA-N
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Description

Methyl 3-(N-(1-(pyridin-2-yl)pyrrolidin-3-yl)sulfamoyl)thiophene-2-carboxylate is a chemical compound that has been the subject of extensive research in recent years. It is a sulfonamide derivative that has been found to have a wide range of potential applications in the field of medicine and biotechnology.

Scientific Research Applications

Directed Functionalization of sp3 C-H Bonds

Research by Le, Nguyen, and Daugulis (2019) demonstrates the use of 1-aminopyridinium ylides as efficient directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This highlights a method for functionalizing primary C-H bonds using pyridine-derived ylides, showcasing the chemical's role in facilitating complex organic transformations (K. Le, Hanh Nguyen, O. Daugulis, 2019).

Stability Indicating UPLC Method

The work by Reddy et al. (2014) develops a fast, selective, and sensitive reversed phase ultra-performance liquid chromatographic method for the simultaneous analysis of doripenem and its degradation products. This involves the use of sulfamoylamino methyl pyrrolidin-3-ylthio derivatives, indicating the compound's utility in advanced analytical methodologies to ensure drug stability and potency (P. M. Reddy, Sowjanya Prathyusha, P. Shanmugasundaram, P. Y. Naidu, G. V. Hanumanaraju, R. Karthikeyan, 2014).

Palladium Catalysis with Sulfurated Substrates

Mancuso et al. (2021) report on the first example of palladium-catalyzed oxidative carbonylative S-cyclization carried out under aerobic conditions. This study utilizes sulfurated groups in suitable positions for attacking the coordinated triple bond, demonstrating the compound's relevance in novel catalytic processes for synthesizing thiophene-3-carboxylic esters (R. Mancuso, Romina Strangis, I. Ziccarelli, Nicola Della Ca’, B. Gabriele, 2021).

Nondegradative Sulfation of Polysaccharides

Papy-Garcia et al. (2005) discuss the reproducible and nondegradative preparation of sulfated molecules, important for their diverse biological properties. This work underscores the significance of controlled sulfation reactions, with a focus on using sulfur trioxide and nitrogen bases for the synthesis of biologically active sulfated polysaccharides, highlighting the compound's potential in biochemical applications (D. Papy-Garcia, V. Barbier-Chassefière, V. Rouet, M. Kerros, Cécile Klochendler, M. Tournaire, D. Barritault, J. Caruelle, E. Petit, 2005).

Mechanism of Action

properties

IUPAC Name

methyl 3-[(1-pyridin-2-ylpyrrolidin-3-yl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S2/c1-22-15(19)14-12(6-9-23-14)24(20,21)17-11-5-8-18(10-11)13-4-2-3-7-16-13/h2-4,6-7,9,11,17H,5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJITDMRWDUYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2CCN(C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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